2-Chloro-7-methoxybenzo[d]thiazole
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Sciences
Heterocyclic compounds are a vast and vital class of organic molecules that are central to the fields of chemistry, biology, and materials science. openaccessjournals.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom, within the ring. openaccessjournals.com Nitrogen, oxygen, and sulfur are the most common heteroatoms. openaccessjournals.comnumberanalytics.com The presence of these heteroatoms imparts unique physicochemical and electronic properties to the molecules, making them indispensable in numerous scientific and industrial applications. openaccessjournals.comnumberanalytics.com
In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug discovery and development. A significant majority of pharmaceuticals currently on the market contain at least one heterocyclic ring in their structure. zenodo.orgijsrtjournal.com These compounds are integral to the treatment of a wide array of diseases, including bacterial and viral infections, cancer, inflammation, and neurological disorders. zenodo.org Many naturally occurring and biologically active molecules, such as vitamins, alkaloids like morphine and vinblastine, and the fundamental components of life, DNA and RNA, are based on heterocyclic structures. zenodo.orgijsrtjournal.comijpsr.com
Beyond their pharmaceutical importance, heterocyclic compounds are crucial in materials science. They serve as building blocks for the creation of advanced materials with tailored properties, including conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.comnumberanalytics.com For instance, poly(3,4-ethylenedioxythiophene) (PEDOT), which contains a thiophene (B33073) ring system, is a key component in organic light-emitting diodes (OLEDs). numberanalytics.com The versatility and diverse reactivity of heterocyclic compounds ensure their continued prominence in scientific research and technological innovation. openaccessjournals.com
Historical Development and Evolution of Benzothiazole (B30560) Chemistry Research
The journey into the chemistry of benzothiazoles, a prominent family within heterocyclic compounds, began in the late 19th century. The first synthesis of a benzothiazole derivative was reported in 1887 by the German chemist August Wilhelm von Hofmann. pcbiochemres.com This initial discovery laid the groundwork for future exploration into this class of compounds.
Significant strides in benzothiazole research were made in the mid-20th century, particularly during the 1950s and 1960s, a period that saw the synthesis and characterization of approximately 100 different benzothiazole derivatives. ontosight.ai This era solidified the fundamental understanding of their synthesis and properties.
Modern synthetic methodologies have continued to evolve, with a focus on efficiency and sustainability. Researchers are increasingly employing techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and costs. ontosight.ai Furthermore, the development of "one-pot" synthesis and the use of environmentally friendly "green" solvents are becoming more common, aiming to minimize the use of toxic reagents and the generation of byproducts. nih.gov Catalysis, particularly with transition metals like ruthenium and palladium, has also emerged as a powerful tool for the efficient construction of the benzothiazole ring system. nih.gov These advancements have greatly expanded the accessibility and diversity of benzothiazole derivatives available for academic and industrial research.
Overview of 2-Chloro-7-methoxybenzo[d]thiazole within the Broader Benzothiazole Class and its Academic Relevance
This compound is a specific derivative within the larger family of benzothiazoles. Its structure consists of a fused benzene (B151609) and thiazole (B1198619) ring, with a chlorine atom substituted at the 2-position and a methoxy (B1213986) group at the 7-position.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 1175277-80-1 guidechem.com |
| Molecular Formula | C₈H₆ClNOS guidechem.com |
| Molecular Weight | 199.652 g/mol guidechem.com |
This data is compiled from publicly available chemical databases.
The academic relevance of this compound lies primarily in its utility as a chemical intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is a reactive site, making it a key handle for introducing various functional groups through nucleophilic substitution reactions. This allows chemists to build a diverse library of novel benzothiazole derivatives.
Research has shown that substituted benzothiazoles are of significant interest in medicinal chemistry due to their wide range of biological activities. benthamscience.com While specific research on the direct applications of this compound is not extensively documented in publicly available literature, its role as a precursor is implied in the broader context of benzothiazole research. For instance, the synthesis of various benzothiazole analogues often involves the reaction of a 2-chlorobenzothiazole (B146242) derivative with other molecules to create new carbon-nitrogen or carbon-oxygen bonds. jyoungpharm.org The methoxy group on the benzene ring can also influence the electronic properties and solubility of the resulting compounds, which can be a critical factor in their biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJOAPOPPBDFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 7 Methoxybenzo D Thiazole and Analogues
Classical and Contemporary Approaches to Benzothiazole (B30560) Ring Formation
The synthesis of the benzothiazole core is a well-established area of heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into cyclocondensation reactions, oxidative cyclization strategies, and multi-component reactions.
Cyclocondensation Reactions Involving 2-Aminothiophenols
The most traditional and widely employed method for the synthesis of benzothiazoles is the cyclocondensation of a 2-aminothiophenol (B119425) with a suitable one-carbon electrophile. This versatile approach allows for the introduction of a variety of substituents at the 2-position of the benzothiazole ring. The reaction of 2-aminothiophenols with aldehydes, carboxylic acids, acyl chlorides, or esters leads to the formation of the corresponding 2-substituted benzothiazoles. nih.govekb.eg
For the synthesis of the target molecule, 2-Chloro-7-methoxybenzo[d]thiazole, the key starting material would be 2-Amino-3-methoxybenzenethiol . This precursor contains the necessary arrangement of functional groups to form the 7-methoxybenzothiazole core. This compound is a known chemical entity, ensuring its accessibility for synthetic applications. cymitquimica.com The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbon, followed by an intramolecular cyclization with the elimination of water or another small molecule to form the thiazole (B1198619) ring.
Oxidative Cyclization Strategies
Oxidative cyclization methods provide an alternative route to the benzothiazole ring system, often starting from more readily available precursors than 2-aminothiophenols. A common strategy involves the reaction of an aniline (B41778) derivative with a sulfur source, such as potassium thiocyanate (B1210189), in the presence of an oxidizing agent like bromine. This approach, known as the Hugerschoff synthesis, generates a thiourea (B124793) intermediate in situ, which then undergoes oxidative cyclization to form a 2-aminobenzothiazole (B30445). nih.gov For instance, the synthesis of 2-amino-6-methoxybenzothiazole (B104352) has been successfully achieved starting from p-anisidine. ekb.egsigmaaldrich.com This demonstrates the feasibility of employing substituted anilines to introduce specific functionalities onto the benzothiazole core.
Another oxidative approach is the intramolecular cyclization of thiobenzanilides. These precursors can be synthesized from anilines and a suitable thiocarbonyl source. Radical cyclization of these thiobenzanilides, often promoted by reagents like potassium ferricyanide (B76249) (Jacobsen cyclization), can lead to the formation of the benzothiazole ring.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While less common for the direct synthesis of 2-chlorobenzothiazoles, MCRs have been developed for the synthesis of various benzothiazole derivatives. These reactions offer advantages in terms of atom economy, efficiency, and the ability to generate diverse libraries of compounds. For example, three-component reactions of anilines, aldehydes, and a sulfur source have been reported to yield 2-substituted benzothiazoles.
Regioselective Introduction of Chloro and Methoxy (B1213986) Substituents on the Benzothiazole Core
The precise placement of the chloro and methoxy groups on the benzothiazole ring is critical for the final properties of the molecule. This can be achieved either by starting with appropriately substituted precursors or by functionalizing the benzothiazole core after its formation.
Precursor-Based Synthetic Pathways for Substituted Anilines and Thiophenols
The most straightforward strategy to ensure the desired 7-methoxy substitution is to begin the synthesis with a precursor that already contains the methoxy group at the correct position. For the synthesis of this compound, a logical starting material is 3-methoxyaniline .
A plausible synthetic route commencing from 3-methoxyaniline would involve its conversion to the corresponding thiourea derivative by reaction with a thiocyanate salt. Subsequent oxidative cyclization, for example using bromine in acetic acid, would be expected to yield 7-methoxy-2-aminobenzothiazole . This regioselectivity is anticipated as the cyclization is directed by the position of the amino and thio groups on the aromatic ring. A similar strategy has been successfully employed in the synthesis of 2-amino-4-chloro-5-methoxybenzothiazole from 3-chloro-4-methoxyaniline. researchgate.net
The following table provides examples of substituted benzothiazoles synthesized from corresponding anilines, illustrating the precursor-based approach.
| Starting Aniline | Reagents | Product | Reference |
| p-Anisidine | NH₄SCN, Br₂ | 2-Amino-6-methoxybenzothiazole | ekb.eg |
| 3-Chloro-4-methoxyaniline | KSCN, Br₂, HOAc | 2-Amino-4-chloro-5-methoxybenzothiazole | researchgate.net |
| p-Toluidine | NaSCN, SO₂Cl₂ | 2-Amino-6-methylbenzothiazole | orgsyn.org |
Once 7-methoxy-2-aminobenzothiazole is obtained, the amino group at the 2-position can be converted to a chloro group.
Post-Cyclization Functionalization Methods at Specific Positions
An alternative to the precursor-based approach is the functionalization of the benzothiazole core after the ring system has been formed. This is particularly useful for introducing substituents at the 2-position.
The conversion of a 2-aminobenzothiazole to a 2-chlorobenzothiazole (B146242) can be achieved through a Sandmeyer-type reaction. This involves the diazotization of the 2-amino group with a reagent like sodium nitrite (B80452) in an acidic medium, followed by treatment with a copper(I) chloride solution. This well-established transformation provides a reliable method for introducing the chlorine atom at the 2-position. For example, 2-amino-6-methoxybenzothiazole has been shown to undergo a Sandmeyer reaction to yield 2-bromo-6-methoxybenzothiazole, indicating the feasibility of this approach for halogen introduction. sigmaaldrich.com
Therefore, a viable synthetic pathway to this compound would involve the initial synthesis of 7-methoxy-2-aminobenzothiazole via the cyclization of a 3-methoxyaniline derivative, followed by the conversion of the 2-amino group to a 2-chloro group using a Sandmeyer reaction.
Suzuki-Miyaura Coupling in Benzothiazole Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves an organoborane (like a boronic acid or ester) and an organohalide or triflate, providing a powerful tool for creating biaryl systems, styrenes, and conjugated alkenes. libretexts.orgyoutube.com In the context of benzothiazole chemistry, this reaction is particularly valuable for the synthesis of C-2 substituted analogues, which are of significant interest in medicinal chemistry. nih.gov
The synthesis of 2-amino-6-arylbenzothiazoles has been efficiently achieved through the Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids. nih.gov This demonstrates the viability of functionalizing the benzothiazole core structure via palladium catalysis. While direct Suzuki coupling of this compound is not extensively documented, the established protocols for other halo-benzothiazoles suggest its potential. For instance, 2-(4-bromophenyl)benzothiazole (B34361) has been successfully used as a substrate in Suzuki reactions to produce a variety of 2-biarylbenzothiazole derivatives. niscpr.res.in The primary challenge often lies in accessing the necessary halo-benzothiazole precursors. nih.gov The general applicability of the Suzuki reaction, however, confirms its status as a critical method for derivatizing the benzothiazole scaffold, allowing for the introduction of diverse aryl and vinyl groups at halogenated positions. libretexts.orgnih.gov
Sustainable and Green Chemistry Synthetic Protocols for Benzothiazoles
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals, are increasingly influencing the synthesis of heterocyclic compounds like benzothiazoles. airo.co.ineurekaselect.com Traditional methods often rely on hazardous solvents, high temperatures, and stoichiometric reagents, which are environmentally undesirable. eurekaselect.com Consequently, significant research efforts have been directed towards developing more sustainable protocols, including the use of water as a solvent, solvent-free conditions, catalyst-free systems, and energy-efficient techniques like microwave and ultrasound irradiation. eurekaselect.comresearchgate.netmdpi.com
Solvent-Free and Aqueous Media Syntheses
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-phase, reactions offer significant advantages by reducing pollution, lowering costs, and simplifying work-up procedures. tsijournals.com A variety of 2-substituted benzothiazoles have been synthesized in good to excellent yields by reacting 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions at room temperature. researchgate.net Similarly, the synthesis of benzothiazolium salts, which are precursors to ionic liquids, has been achieved efficiently under solvent-free conditions. researchgate.net
Water is an ideal green solvent due to its non-toxicity, availability, and safety. organic-chemistry.org The synthesis of benzothiazoles has been successfully performed in aqueous media. organic-chemistry.org One notable method involves the visible-light-mediated reaction of 2-aminothiophenol and aldehydes, where water was found to be the optimal solvent, leading to excellent yields. organic-chemistry.org Another approach uses a catalytic amount of samarium triflate in water for the condensation of o-amino(thio)phenols with aldehydes. organic-chemistry.org The use of water as a reaction medium, especially when combined with microwave irradiation, has proven to be a highly effective and environmentally benign strategy for synthesizing 2-substituted benzothiazoles. rsc.orgresearchgate.net
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminothiophenol, Aromatic Benzoyl Chlorides | Solvent-free, Room Temperature | Good to Excellent | researchgate.net |
| 2-Aminothiophenol, Aldehydes | Visible light, Water | Excellent | organic-chemistry.org |
| Aryl/Peptidyl Benzotriazolides, 2-Aminothiophenol | Microwave (50 W), Water, 70°C, 1h | High | researchgate.net |
| 2-Aminothiophenol, Aldehydes | Samarium Triflate, Aqueous medium | Good | organic-chemistry.org |
| Benzothiazole, Alkyl Iodides | Solvent-free, RT to 80°C | Good | researchgate.net |
Catalyst-Free and Recyclable Catalyst Systems
The development of catalyst-free synthetic methods represents a significant advance in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts and simplifies product purification. bohrium.com Several catalyst-free procedures for benzothiazole synthesis have been reported. One such method involves the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur under additive-free conditions. nih.gov Another approach achieves the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes in water under microwave irradiation without any catalyst. rsc.org The reaction between 2-aminothiophenol and various benzaldehydes can also proceed under ultrasonic irradiation in the absence of both solvent and catalyst. analis.com.my
When catalysts are necessary, the focus shifts to using recyclable systems to improve sustainability. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. mdpi.com Examples of recyclable catalysts for benzothiazole synthesis include:
Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) : Used for the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. nih.gov
Tin pyrophosphate (SnP₂O₇) : A heterogeneous catalyst used for the condensation of 2-aminothiophenol with aldehydes, which can be reused multiple times without significant loss of activity. mdpi.comnih.gov
MoO₃ nanorods : An efficient and reusable catalyst for the solvent-free synthesis of 2-aryl benzothiazoles. mdpi.com
Magnetic Nanoparticle-supported Catalysts : For example, a ferromagnetic Cu(0)–Fe₃O₄@SiO₂/NH₂cel catalyst was used in a three-component reaction in water and was easily recovered using a magnet for reuse. nih.gov
| Method | Catalyst | Key Features | Reference |
|---|---|---|---|
| Three-component reaction | None | Environmentally friendly, additive-free | nih.gov |
| Condensation in water | None | Microwave-assisted, quantitative yields | rsc.org |
| Condensation | None | Ultrasound-assisted, solvent-free | analis.com.my |
| Condensation | NaHSO₄-SiO₂ | Solvent-free, recyclable catalyst | nih.gov |
| Condensation | SnP₂O₇ | Heterogeneous, recyclable up to 5 times | mdpi.comnih.gov |
| Condensation | MoO₃ nanorods | Solvent-free, reusable catalyst | mdpi.com |
Microwave-Assisted and Ultrasonic Irradiation Techniques
The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate organic reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govnih.govscielo.br
Microwave-assisted synthesis has been widely applied to produce benzothiazole derivatives. acs.org The key advantage is a significant reduction in reaction time, from hours to mere minutes, along with an increase in product yields. nih.govnih.govscielo.br For example, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was achieved rapidly under microwave irradiation (MWI). nih.gov Solvent-free microwave synthesis of substituted benzothiazoles over reusable catalysts like NaY zeolite has also been reported, further enhancing the green credentials of the process. tsijournals.com The combination of microwave heating with aqueous media provides a particularly efficient and sustainable route to 2-substituted benzothiazoles. rsc.orgresearchgate.net
Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. kjscollege.comtandfonline.com This method has been successfully used for the green synthesis of various benzothiazole derivatives, offering short reaction times, excellent yields, and mild reaction conditions. kjscollege.comtandfonline.com A notable protocol describes the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes under ultrasound irradiation at room temperature, often in the absence of a solvent. analis.com.mykjscollege.com This approach is lauded for its operational simplicity, cost-effectiveness, and environmental friendliness. kjscollege.com
| Technique | Reaction | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave | Synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives | - | Shorter reaction times vs. conventional heating | nih.gov |
| Microwave | Condensation of 2-aminothiophenol and aldehydes | Glycerol as solvent | Increased yield (12-20%), 25x faster than conventional | scielo.br |
| Microwave | Synthesis of aryl benzothiazoles | Phase Transfer Catalyst (PTC) | High yields (84-93%), rapid | tandfonline.com |
| Microwave | Condensation of 2-mercaptobenzothiazole (B37678) and hydrazine (B178648) hydrate | NaY zeolite, solvent-free | Reusable catalyst, environmentally friendly | tsijournals.com |
| Ultrasound | Synthesis of benzo nih.govnih.govthiazolo[3,2-a]pyrimidines | Ethanol, Ammonium (B1175870) acetate, RT | Excellent yields (94-97%), 10-15 min reaction time | tandfonline.com |
| Ultrasound | Condensation of 2-aminothiophenol and aldehydes | Sulfated tungstate, solvent-free, RT | Excellent yields, recyclable catalyst | kjscollege.com |
| Ultrasound | Condensation of 2-aminothiophenol and benzaldehydes | Solvent- and catalyst-free, RT | Moderate to good yields (65-83%), 20 min reaction time | analis.com.my |
Mechanistic Investigations of Benzothiazole Formation Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new synthetic routes. The formation of the benzothiazole ring, typically via the condensation of 2-aminothiophenol with an aldehyde, has been the subject of detailed mechanistic studies.
A significant investigation has elucidated the mechanism of a visible-light-mediated synthesis of benzothiazoles. organic-chemistry.orgnih.govacs.org This study proposed and confirmed that a disulfide, generated in situ from 2-aminothiophenol, acts as a photosensitizer. nih.govacs.org Upon absorption of visible light, this disulfide intermediate photosensitizes molecular oxygen to generate key reactive oxygen species (ROS)—singlet oxygen and superoxide (B77818) anion. organic-chemistry.orgnih.gov These species then act as the crucial oxidants for the dehydrogenation step, which drives the cyclization to form the final benzothiazole product. organic-chemistry.orgnih.gov This mechanism elegantly explains how the reaction can proceed efficiently using benign reagents like visible light and air, without the need for external photosensitizers or metal oxidants. organic-chemistry.org
Other mechanistic proposals have also been put forward. For instance, in reactions catalyzed by NH₄Cl in a methanol-water mixture, it has been suggested that the ammonium chloride activates the aldehyde through hydrogen bonding. mdpi.com This activation facilitates the nucleophilic attack by the amino group of 2-aminothiophenol, promoting the condensation and subsequent cyclization. mdpi.com Mechanistic studies into electrochemical synthesis have also been proposed, exploring pathways involving C-H thiolation. researchgate.net These investigations provide valuable insights into the fundamental steps of benzothiazole ring formation, paving the way for the rational design of more efficient and sustainable synthetic methodologies.
Molecular Design and Structural Modification Strategies for 2 Chloro 7 Methoxybenzo D Thiazole Derivatives
Rational Design Principles for Targeted Structural Diversity and Functionalization
The rational design of 2-Chloro-7-methoxybenzo[d]thiazole derivatives is guided by established medicinal chemistry principles to optimize their pharmacological profiles. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematically modifying the core structure.
Structure-Activity Relationship (SAR) Studies: A fundamental approach involves establishing a comprehensive SAR by introducing a variety of substituents at different positions of the benzothiazole (B30560) ring system. For instance, in the broader class of thiazole (B1198619) derivatives, modifications of the "A," "B," and "C" rings, as well as the linker between them, have been shown to significantly impact their antiproliferative activity. nih.gov The insights gained from such studies on related scaffolds can inform the design of novel this compound analogs. For example, the presence of an electron-withdrawing group on an anilino moiety linked to a thiazole ring has been shown to favor antibacterial activity. nih.govmdpi.com
Bioisosteric Replacement: This strategy involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For example, in the design of various heterocyclic compounds, the strategic replacement of certain moieties with bioisosteres has led to enhanced therapeutic potential. plos.org In the context of this compound, the 2-chloro group can be replaced with other functionalities, such as amino or substituted amino groups, to explore new interactions with biological targets.
Computational Modeling: Molecular docking and dynamics simulations are powerful tools in the rational design process. These methods can predict the binding modes of designed ligands within the active site of a target protein, providing insights into key interactions that contribute to biological activity. This information can guide the design of new derivatives with improved affinity and selectivity. For instance, molecular modeling has been instrumental in the development of thiazole-based inhibitors of human dihydrofolate reductase (hDHFR) and cyclin-dependent kinases (CDKs). plos.orgnih.gov
The following table summarizes key rational design principles and their potential applications to the this compound scaffold.
| Design Principle | Application to this compound | Potential Outcome |
| Structure-Activity Relationship (SAR) | Systematic substitution at the 2-position and on the benzene (B151609) ring. | Identification of key structural features for desired biological activity. |
| Bioisosteric Replacement | Replacement of the 2-chloro group with various bioisosteres (e.g., -NH2, -OR, -SR). | Modulation of potency, selectivity, and pharmacokinetic properties. |
| Computational Modeling | Docking of designed derivatives into the active site of a target protein. | Prediction of binding affinity and guidance for structural modifications. |
Synthesis of N-substituted and C-substituted Benzothiazole Derivatives
The 2-chloro atom in this compound serves as a versatile handle for introducing a wide range of substituents at this position, leading to the synthesis of diverse N-substituted and C-substituted derivatives.
Synthesis of N-substituted Derivatives: The chloro group at the 2-position is susceptible to nucleophilic substitution, making it an excellent site for the introduction of nitrogen-containing functional groups. Reaction with various primary and secondary amines can yield a library of 2-amino-7-methoxybenzo[d]thiazole derivatives. The synthesis of N-substituted phenyl thiazole amines has been achieved by reacting 2-chlorothiazoles with substituted anilines in the presence of a base like potassium carbonate in a solvent such as DMF. nanobioletters.com A similar approach can be envisioned for this compound to generate N-aryl derivatives.
A general synthetic scheme for the preparation of N-substituted derivatives is presented below:
Starting Material: this compound
Reagent: A primary or secondary amine (R1R2NH)
Conditions: Typically in the presence of a base (e.g., K2CO3, Et3N) and a suitable solvent (e.g., DMF, CH3CN)
Product: N-substituted-7-methoxybenzo[d]thiazol-2-amine
The following table provides examples of potential N-substituted derivatives that could be synthesized from this compound.
| Reagent (R1R2NH) | Product Name |
| Aniline (B41778) | N-phenyl-7-methoxybenzo[d]thiazol-2-amine |
| Morpholine | 4-(7-methoxybenzo[d]thiazol-2-yl)morpholine |
| Piperidine | 1-(7-methoxybenzo[d]thiazol-2-yl)piperidine |
Synthesis of C-substituted Derivatives: While direct C-C bond formation at the 2-position of this compound can be challenging, it can be achieved through modern cross-coupling reactions. For example, Stille coupling, which involves the use of organostannane intermediates, is an efficient method for introducing substituents onto a thiazole core structure. derpharmachemica.com Alternatively, the 2-chloro group can be converted to other functionalities that are more amenable to C-C bond formation.
Another approach involves the synthesis of 2-substituted thiazoles from α-haloketones and thioamides, known as the Hantzsch reaction. derpharmachemica.com While this is a de novo synthesis of the thiazole ring, it represents a key strategy for accessing C-substituted benzothiazoles.
Heterocyclic Ring Fusion and Hybridization Approaches with Benzothiazole
Fusing other heterocyclic rings onto the benzothiazole scaffold is a powerful strategy for creating novel, polycyclic systems with unique chemical and biological properties. These fused systems often exhibit enhanced biological activities compared to their monocyclic counterparts.
Synthesis of Pyrimido[2,1-b]benzothiazoles: One common approach to ring fusion involves the reaction of a 2-aminobenzothiazole (B30445) with a suitable bifunctional reagent. For instance, this compound can be converted to 2-amino-7-methoxybenzo[d]thiazole, which can then serve as a key intermediate for the synthesis of fused systems. The synthesis of pyrimido[2,1-b]benzothiazole derivatives can be achieved through the condensation of 2-aminobenzothiazoles with various reagents such as β-ketoesters, β-diketones, or malonate derivatives. organic-chemistry.org
Synthesis of Benzo[d]imidazo[2,1-b]thiazoles: Another important class of fused benzothiazoles is the benzo[d]imidazo[2,1-b]thiazole system. The synthesis of these compounds often involves the reaction of a 2-aminobenzothiazole with an α-haloketone, followed by cyclization. This approach has been used to synthesize derivatives with cytotoxic and apoptotic-inducing activities. nih.gov A series of diaryl benzo[d]imidazo[2,1-b]thiazole compounds containing an aminoethoxy side chain have been synthesized and shown to have inhibitory effects on human breast cancer cell lines. brieflands.com
The following table summarizes some of the heterocyclic ring systems that can be fused with the benzothiazole core and the general synthetic approaches.
| Fused Heterocyclic System | General Synthetic Approach | Key Intermediate |
| Pyrimido[2,1-b]benzothiazole | Condensation with β-dicarbonyl compounds | 2-Amino-7-methoxybenzo[d]thiazole |
| Benzo[d]imidazo[2,1-b]thiazole | Reaction with α-haloketones and cyclization | 2-Amino-7-methoxybenzo[d]thiazole |
Computational and Theoretical Investigations of 2 Chloro 7 Methoxybenzo D Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. For benzothiazole (B30560) derivatives, DFT has been widely used to investigate molecular structure, spectroscopic properties, and reactivity. scirp.org
The electronic structure of 2-Chloro-7-methoxybenzo[d]thiazole dictates its stability, reactivity, and optical properties. DFT calculations are employed to optimize the ground-state geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.
Another key aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.org This allows for the prediction of sites where the molecule is likely to engage in non-covalent interactions, such as hydrogen bonding, or react with other species. For substituted benzothiazoles, the electronegative nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the oxygen of the methoxy (B1213986) group and the chlorine atom, are expected to be key features on the MEP map.
Table 1: Representative Quantum Chemical Parameters Calculated for Benzothiazole Derivatives
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability nih.gov |
| Dipole Moment (µ) | Measure of molecular polarity | Influences solubility and intermolecular interactions scirp.org |
| Global Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap atlantis-press.com |
| Electronegativity (χ) | Power of an atom to attract electrons | Helps in understanding charge transfer atlantis-press.com |
Beyond static properties, DFT can model chemical reactions, providing insights into reaction mechanisms that are often difficult to probe experimentally. By calculating the potential energy surface for a proposed reaction, researchers can identify the most energetically favorable pathway. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate—and reaction intermediates. This predictive power is crucial for understanding the synthesis of this compound and its subsequent chemical transformations. For instance, theoretical studies can elucidate the cyclization mechanisms that form the benzothiazole core. mdpi.com
Molecular Modeling for Ligand-Receptor Binding Interactions
The benzothiazole scaffold is a common feature in molecules designed to interact with biological targets such as enzymes and receptors. biointerfaceresearch.comresearchgate.net Molecular modeling techniques are essential for predicting and analyzing these interactions, thereby guiding the design of new therapeutic agents.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of a protein and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov For this compound, docking studies could be used to screen its potential against a wide range of biological targets, such as kinases, tubulin, or carbonic anhydrases, which are known to be modulated by other thiazole derivatives. nih.govresearchgate.net The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound Against Various Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Cys797 |
| Tubulin | 1SA0 | -7.9 | Cys241, Val318, Leu248 |
| Carbonic Anhydrase IX | 3IAI | -7.2 | His94, Val121, Thr200 |
| p56-Lck Tyrosine Kinase | 1QPC | -8.1 | Met319, Ala367, Thr316 |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes of both the ligand and the protein. biointerfaceresearch.com This technique is used to assess the stability of the predicted docking pose and to analyze the dynamics of the interactions. nih.govnih.gov By running simulations for tens or hundreds of nanoseconds, one can calculate metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the complex and identify persistent intermolecular interactions that are crucial for binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a class of compounds like benzothiazole derivatives, a QSAR model can be developed using a dataset of molecules with known activities (e.g., IC₅₀ values).
The process involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, physicochemical, or quantum chemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity. researchgate.netnih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds like this compound, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net The reliability of a QSAR model is typically assessed using statistical metrics such as the coefficient of determination (r²) and the cross-validation coefficient (Q²). nih.gov
Based on a thorough review of available scientific literature, there is currently no specific research published on the computational and theoretical investigations of this compound that would allow for a detailed analysis of its structure-activity relationships or the elucidation of its key structural determinants for biological responses.
Searches for dedicated studies on this particular compound, including Quantitative Structure-Activity Relationship (QSAR) models, molecular modeling, or other in-silico investigations, did not yield any relevant scholarly articles or detailed research findings. While general computational studies on the broader class of benzothiazole derivatives exist, the explicit focus on this compound as requested is not supported by the current body of scientific publications.
Therefore, it is not possible to provide an article on the "" with the specified detailed sections on predictive models and structural determinants, as the foundational research for such a discussion is not available in the public domain.
Functional Applications of Benzothiazole Derivatives in Advanced Materials and Probes
Fluorescent Probes and Bioimaging Agents
Benzothiazole (B30560) derivatives are extensively utilized in the design of fluorescent probes and bioimaging agents due to their often high fluorescence quantum yields, significant Stokes shifts, and good photostability. stemmpress.comniscpr.res.in These characteristics are crucial for sensitive and clear imaging in complex biological environments.
The development of effective benzothiazole-based fluorescent probes hinges on several key design principles aimed at controlling their absorption and emission properties. A common strategy involves creating a donor-π-acceptor (D-π-A) structure, where the benzothiazole moiety can act as either the electron acceptor or part of the conjugated π-system. acs.org The introduction of electron-donating groups (like the methoxy (B1213986) group in 2-Chloro-7-methoxybenzo[d]thiazole ) and electron-withdrawing groups (such as the chloro group) can modulate the intramolecular charge transfer (ICT) process, which in turn influences the fluorescence wavelength and intensity. acs.orgnih.gov
Interactive Table: Photophysical Properties of Selected Benzothiazole-Based Fluorescent Probes
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |
|---|---|---|---|---|---|
| RM-28 | >598 (bound to Aβ aggregates) | >598 | Not specified | Aβ aggregate detection | nih.gov |
| BzT-OH | Not specified | Not specified | High | Mitochondria imaging | acs.org |
| HP1 Product (HPP1) | ~375 | ~465 | Not specified | Hydrazine (B178648) detection | nih.gov |
Benzothiazole-based probes have been successfully employed for imaging various cellular and subcellular components. Their ability to be functionalized allows for targeting specific organelles like mitochondria or for detecting particular biological molecules. acs.org For example, a hydroxythiophene-conjugated benzothiazole derivative, BzT-OH, has been shown to be an excellent mitochondria-specific fluorescent probe. acs.org Furthermore, derivatives can be designed to respond to the local cellular environment, such as pH or the presence of specific enzymes. acs.org Although there are no specific reports on the use of This compound in bioimaging, its structural similarity to other benzothiazole probes suggests potential for such applications, pending further research into its cell permeability, cytotoxicity, and specific targeting capabilities. The development of benzothiazole derivatives for imaging amyloid-beta plaques in Alzheimer's disease further highlights the potential of this class of compounds in neuroscience research. acs.orgnih.gov
Chemosensors for Specific Analyte Detection
The benzothiazole scaffold is a valuable platform for the development of chemosensors, which are molecules designed to detect specific ions or molecules (analytes). The detection mechanism often relies on a change in the fluorescence or color of the sensor upon binding to the analyte. nih.gov This response is typically triggered by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT).
Benzothiazole-based chemosensors have been developed for a variety of analytes, including metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, as well as anions such as cyanide (CN⁻). nih.gov The design of these sensors often involves incorporating a specific binding site for the target analyte into the benzothiazole structure. The binding event then perturbs the electronic structure of the molecule, leading to a measurable optical response.
While there is no specific data on This compound as a chemosensor, its 2-chloro substituent provides a reactive site for further functionalization to introduce a specific analyte binding moiety. The methoxy group, in turn, could influence the photophysical properties of the resulting sensor.
Interactive Table: Benzothiazole-Based Chemosensors and Their Target Analytes
| Sensor | Target Analyte | Detection Method | Reference |
|---|---|---|---|
| Biphenyl–benzothiazole-based chemosensor | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric | nih.gov |
| 2-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-5-methoxyphenol (BIT-3) | Zn²⁺ | 'Turn-on' fluorescence | researchgate.net |
| 2-(4-Acetoxy-3-benzothiazole-2-yl-phenyl)-4-methyl-thiazole- 5-carboxylic acid ethyl ester (HP1) based probe | Hydrazine | Fluorescence enhancement | nih.gov |
Optoelectronic and Luminescent Materials Development
The excellent luminescent properties of benzothiazole derivatives make them promising candidates for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). research-nexus.netafricaresearchconnects.com In OLEDs, materials are needed that can efficiently convert electrical energy into light. The color of the emitted light can be tuned by modifying the chemical structure of the benzothiazole derivative. research-nexus.net
Theoretical studies have shown that the geometry and electronic properties of benzothiazole derivatives are crucial for their performance in OLEDs. research-nexus.netafricaresearchconnects.com For instance, non-planar structures can be beneficial in some cases. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be influenced by substituents like chloro and methoxy groups, are key parameters that determine the charge injection and transport properties of the material. research-nexus.net Benzothiadiazole derivatives, which are structurally related to benzothiazoles, have also been extensively studied for their applications in OLEDs and other electronic materials due to their strong electron-withdrawing nature. researchgate.net
While the optoelectronic properties of This compound have not been specifically reported, the general understanding of structure-property relationships in this class of materials suggests it could be a building block for novel luminescent materials. Further research would be needed to characterize its charge transport properties and electroluminescence efficiency.
Pharmacological Research Directions and Structure Activity Relationship Sar Elucidation
Investigation of Molecular Targets and Biological Mechanisms
While direct pharmacological studies on 2-Chloro-7-methoxybenzo[d]thiazole are not extensively documented in publicly available research, the molecular targets and mechanisms of structurally similar halogenated and methoxy-substituted benzothiazoles provide significant insight into its potential research avenues. The benzothiazole (B30560) core is a key feature in molecules designed to interact with a variety of biological targets. researchgate.netresearchgate.net
Key molecular targets identified for substituted benzothiazole derivatives include:
Heat Shock Protein 90 (Hsp90): Certain benzothiazole derivatives have been investigated as inhibitors of the C-terminal domain of Hsp90, a chaperone protein crucial for the stability of many proteins involved in cancer progression. nih.gov Inhibition of this target can lead to the degradation of client proteins without inducing the heat shock response, a common side effect of N-terminal inhibitors. nih.gov
Cannabinoid Receptor 2 (CB2): N-(benzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives have shown high affinity and selectivity as agonists for the CB2 receptor. nih.gov These compounds have demonstrated potential as anti-inflammatory agents, for instance, in models of acute colitis, without the psychoactive side effects associated with CB1 receptor activation. nih.gov
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH): Dual inhibitors targeting both sEH and FAAH have been developed from benzothiazole-phenyl-based analogues. nih.govnih.gov Concomitant inhibition of these two enzymes is a therapeutic strategy for pain management that may avoid the side effects of traditional analgesics. nih.govnih.gov
Kinases: Substituted benzothiazole derivatives have been synthesized as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. mdpi.com
Bacterial Enzymes: The benzothiazole scaffold is a core component of compounds explored for their antibacterial properties, with proposed mechanisms including the inhibition of enzymes like dihydroorotase and dehydrosqualene synthase. nih.gov
Structure-Activity Relationship Studies on Halogenated and Methoxy-Substituted Benzothiazoles
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing the biological activity of a lead compound. For benzothiazoles, SAR investigations have consistently shown that substitutions at various positions, particularly C-2 and C-6, are critical determinants of their pharmacological effects. benthamscience.comscispace.comresearchgate.net However, substitutions at other positions, such as C-7, also play a significant role. nih.govnih.gov
The biological activity of a benzothiazole derivative is profoundly influenced by the electronic properties (electron-donating or electron-withdrawing) and the position of its substituents. researchgate.netacs.org The interplay between a chlorine atom (an electron-withdrawing group) and a methoxy (B1213986) group (an electron-donating group) at different positions on the benzene (B151609) ring can fine-tune a molecule's interaction with its biological target.
Influence of Methoxy Group: The methoxy group (-OCH3) is an electron-donating group. Its impact on biological activity is context-dependent:
In a series of urea (B33335) benzothiazole derivatives designed as anticancer agents, a methoxy group on a connected pyridine (B92270) ring was found to enhance antiproliferative activity. mdpi.com
Conversely, in a study of Hsp90 C-terminal domain inhibitors, the introduction of a polar 4-methoxy group did not improve activity compared to the parent compound. nih.gov
Research on 6-alkoxy-substituted benzothiazoles revealed that these compounds possess potential anticonvulsant properties. nih.gov
Influence of Halogen Group: Halogens, such as chlorine, are electron-withdrawing and can participate in halogen bonding, influencing ligand-receptor interactions.
SAR studies on Hsp90 inhibitors showed a gradual increase in activity when moving from fluorine to iodine at the para position of a phenyl ring attached to the benzothiazole, suggesting that larger halogens may improve steric fit or form stronger halogen bonds. nih.gov
A study on antibacterial benzothiazoles demonstrated that the substitution of a bromo group at the 7th position of the benzothiazole ring enhanced antibacterial action. nih.gov
In the development of novel anticancer agents, 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine served as a key lead compound, highlighting the importance of the 7-chloro substitution pattern for this specific activity. nih.gov
The following table summarizes SAR findings for various substituted benzothiazoles from the literature.
| Compound Series | Substituent & Position | Biological Activity | SAR Finding | Reference |
| Benzothiazole-based Hsp90 Inhibitors | 4-methoxy on phenyl ring | Anticancer (MCF-7 cells) | Did not improve activity. | nih.gov |
| Benzothiazole-based Hsp90 Inhibitors | Halogens (F, Br, I) on phenyl ring | Anticancer (MCF-7 cells) | Activity increased with halogen size (I > Br > F). | nih.gov |
| Urea Benzothiazole Derivatives | Methoxy on attached pyridine ring | Antiproliferative | Enhanced activity compared to the unsubstituted analogue. | mdpi.com |
| Antibacterial Benzothiazoles | Bromo at C7-position | Antibacterial | Enhanced antibacterial action. | nih.gov |
| Anticonvulsant Benzothiazoles | Alkoxy at C6-position | Anticonvulsant | Compounds showed activity in the MES seizure model. | nih.gov |
| Anticancer Benzothiazoles | Chloro at C7-position | Anticancer | The 7-chloro derivative was a potent lead compound. | nih.gov |
| Cannabinoid Receptor Agonists | 3-(trifluoromethyl)benzamide | Anti-inflammatory | Exhibited high affinity and selectivity for CB2 receptors. | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms, can be a critical factor in the biological activity of a drug molecule by affecting its ability to bind to a specific receptor or enzyme active site. For some thiazole-based metal complexes, stereochemistry has been noted to play an important role in their antimicrobial activity, potentially by promoting binding to bacterial amino acids. mdpi.com
Mechanistic Insights into Biological Activity at the Molecular Level
Understanding the mechanism of action at the molecular level is crucial for rational drug design. For substituted benzothiazoles, the mechanism is intrinsically linked to their specific molecular target.
Allosteric Inhibition: In the case of Hsp90 inhibitors, the benzothiazole moiety contributes to binding at an allosteric site in the C-terminal domain, leading to conformational changes that disrupt the chaperone's function and promote the degradation of its client proteins. nih.gov
Receptor Agonism: Benzothiazole-based CB2 agonists operate by binding to and activating the receptor, initiating a signaling cascade that results in anti-inflammatory effects. nih.gov The high selectivity for CB2 over CB1 is a key mechanistic feature that avoids unwanted psychiatric side effects. nih.gov
Dual-Enzyme Inhibition: The analgesic effect of benzothiazole-phenyl analogs is achieved through the simultaneous inhibition of two separate enzymes, sEH and FAAH. nih.govnih.gov This polypharmacological approach targets multiple pathways involved in pain and inflammation.
The electronic properties conferred by the substituents are key to these mechanisms. The electron-withdrawing nature of the chlorine atom at position C-7 and the electron-donating character of the methoxy group can modulate the electron density of the benzothiazole ring system. researchgate.netacs.org This, in turn, influences the molecule's ability to form non-covalent interactions—such as hydrogen bonds, halogen bonds, and pi-stacking—with amino acid residues within the binding site of a target protein, thereby determining the potency and selectivity of the biological response. nih.gov
Future Perspectives and Emerging Research Avenues for 2 Chloro 7 Methoxybenzo D Thiazole Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 2-Chloro-7-methoxybenzo[d]thiazole and its derivatives is a cornerstone for exploring their potential applications. While established methods exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key research focus.
Furthermore, the exploration of novel catalytic systems, such as the use of triethylamine (B128534) (TEA) in dioxane, can facilitate the cyclocondensation reactions required for the formation of the thiazole (B1198619) ring. nih.gov The development of solid-phase synthesis techniques could also streamline the production of these compounds, allowing for high-throughput screening of their biological activities.
Recent advancements have also focused on the efficient synthesis of thiazole-fused derivatives from readily available starting materials like bisnoralcohol. nih.gov These methods often involve domino reactions, which combine multiple transformations in a single synthetic operation, further enhancing efficiency. nih.gov The synthesis of epoxy-bisnoralcohol and its subsequent reaction with thiourea (B124793) derivatives in acetic acid provides a direct route to a variety of thiazolo-bisnoralcohol compounds. nih.gov
The table below summarizes some of the recent efficient synthetic approaches for thiazole derivatives.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides | Dioxane, TEA, reflux | Thiazolyl-hydrazono-ethylthiazole derivatives | nih.gov |
| Epoxy-bisnoralcohol, thiourea derivatives | Acetic acid, 100 °C | Thiazolo-bisnoralcohol derivatives | nih.gov |
| 2-hydroxy benzaldehyde (B42025) derivatives, ethyl acetoacetate, aromatic aldehydes, 3-(2-bromoacetyl)-2H-chromen-2-ones | Piperidine, EtOH; NBS, PTSA.H2O; KOH; CS2, NH3; NaOH; Na2CO3, NaI, acetone | Thiazole-chalcone derivatives | nih.gov |
Integration of Advanced Computational Approaches in Drug Discovery Pipelines
The integration of computational methods, often referred to as computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery. taylorandfrancis.combeilstein-journals.org These approaches significantly reduce the time and cost associated with identifying and optimizing new drug candidates. taylorandfrancis.combeilstein-journals.org For this compound and its derivatives, computational studies are crucial for predicting their biological activity and guiding synthetic efforts.
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govbiointerfaceresearch.com This allows researchers to identify potential biological targets for this compound derivatives and to understand the structural basis for their activity. For example, docking studies have been used to identify potential H+/K+ ATPase inhibitors and anti-inflammatory agents among benzothiazole-hydrazone analogues. nih.gov
Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling are other ligand-based drug design methods that are employed when the three-dimensional structure of the target is unknown. mdpi.com These methods help in identifying the key structural features required for biological activity and in designing new molecules with improved potency. mdpi.com
The use of artificial intelligence (AI), including machine learning and deep learning, is a rapidly growing area in computational drug discovery. taylorandfrancis.commdpi.com AI models can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, including their pharmacological activities and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. taylorandfrancis.com The availability of predicted 3D structures for all human proteins, such as those from AlphaFold, has significantly accelerated structure-based drug discovery. mdpi.com
The table below outlines various computational approaches and their applications in the drug discovery pipeline for benzothiazole (B30560) derivatives.
| Computational Approach | Application | Example | Reference |
| Molecular Docking | Predicts binding affinity and orientation of ligands to target proteins. | Identifying potential H+/K+ ATPase inhibitors among benzothiazole-hydrazone analogues. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. | Studying the binding stability of benzothiazole-thiazole hybrids as p56lck inhibitors. | biointerfaceresearch.com |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | Developing models to predict the bioactivity of chemical compounds based on molecular descriptors. | mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Designing new molecular entities that can interact with a specific target. | mdpi.com |
| ADME/T Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. | Assessing the drug-likeness of newly designed benzothiazole derivatives. | biointerfaceresearch.com |
Exploration of New Biological Targets and Therapeutic Areas
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov A key future direction for this compound chemistry is the exploration of new biological targets and therapeutic areas.
Recent research has shown that thiazole derivatives can act as potent inhibitors of enzymes that are crucial for the survival of pathogens or the progression of diseases. For instance, some thiazole-based compounds have been identified as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.gov Similarly, derivatives of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide have shown promising activity against Mycobacterium tuberculosis by targeting the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis. nih.govbohrium.com
The investigation of thiazole derivatives as multi-targeted agents is another promising avenue. nih.gov Compounds that can simultaneously inhibit multiple targets, such as EGFR and VEGFR-2, could offer enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. nih.gov
Furthermore, the growing problem of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. nih.gov Thiazole derivatives have demonstrated significant activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov The exploration of their potential as antifungal and antiviral agents also warrants further investigation. semanticscholar.org
The table below highlights some of the biological targets and therapeutic areas being explored for benzothiazole derivatives.
| Biological Target | Therapeutic Area | Example Compound Class | Reference |
| Epidermal Growth Factor Receptor (EGFR) Kinase | Cancer | Thiazolyl-pyrazole derivatives | nih.gov |
| H+/K+ ATPase | Gastric Ulcers | Benzothiazole-hydrazone analogues | nih.gov |
| p56lck | Cancer | Benzothiazole-thiazole hybrids | biointerfaceresearch.com |
| Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) | Tuberculosis | 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | nih.govbohrium.com |
| Rho6 protein | Hepatic Cancer | 2-ethylidenehydrazono-5-arylazothiazoles | semanticscholar.org |
Interdisciplinary Research Combining Chemical Synthesis with Biological Systems and Materials Science
The future of this compound chemistry lies in fostering interdisciplinary collaborations that bridge chemical synthesis with biological systems and materials science. This integrated approach can unlock the full potential of this versatile scaffold.
In the realm of chemical biology, synthetic chemists can design and create novel benzothiazole-based probes to study complex biological processes. These probes can be used to identify new drug targets, elucidate mechanisms of action, and visualize cellular events.
In materials science, the unique photophysical and electronic properties of benzothiazole derivatives make them attractive candidates for the development of advanced materials. These can include organic light-emitting diodes (OLEDs), solar cell materials, and fluorescent sensors. chemscene.com The ability to tune the properties of these materials by modifying the substituents on the benzothiazole core opens up a vast design space for new functional materials.
The synthesis of coordination compounds containing thiazole-based ligands is another area of active research. nih.gov These metal complexes can exhibit interesting biological activities, such as anticancer and antimicrobial properties, that are distinct from the parent organic ligand. nih.gov The thermal properties of these complexes are also being investigated for potential applications in materials science. nih.gov
The synergy between these disciplines will be crucial for translating fundamental research on this compound into practical applications that address significant challenges in medicine and technology.
| Interdisciplinary Field | Application of this compound | Potential Impact |
| Chemical Biology | Development of molecular probes for biological imaging and target identification. | Deeper understanding of disease mechanisms and discovery of new therapeutic targets. |
| Materials Science | Design of organic electronic materials for OLEDs and solar cells. | Creation of more efficient and cost-effective electronic devices. |
| Supramolecular Chemistry | Construction of self-assembling systems with novel functions. | Development of smart materials and drug delivery systems. |
| Nanotechnology | Synthesis of benzothiazole-functionalized nanoparticles for targeted therapy. | Improved efficacy and reduced side effects of cancer treatments. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Chloro-7-methoxybenzo[d]thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors. For example, 7-chloro-6-fluoro-2-aminobenzothiazole derivatives are synthesized by refluxing 3-chloro-4-fluoroaniline with chloroacetyl chloride in ethanol, followed by condensation with thiourea or other nucleophiles . Key parameters for optimization include:
- Reaction time : Prolonged reflux (12–24 hours) ensures complete cyclization.
- Solvent choice : Ethanol or dichloromethane improves yield due to polarity matching .
- Catalysts : Iodobenzene diacetate enhances oxidative coupling in multi-step syntheses .
- Data Table :
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chloro-4-fluoroaniline | Chloroacetyl chloride | Ethanol | 65–72% | |
| 2-Benzylidene-hydrazine | Iodobenzene diacetate | Dichloromethane | 58% |
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopy :
- IR : Absorbance bands at ~3454 cm⁻¹ (N–H stretch) and ~1637 cm⁻¹ (C=O stretch) confirm functional groups .
- ¹H-NMR : Aromatic protons appear as singlets at δ 8.4–8.6 ppm, while methoxy protons resonate at δ 3.8–4.0 ppm .
- X-ray crystallography : Dihedral angles between aromatic rings (e.g., 64.11° in a related benzothiazole) validate steric and electronic interactions .
Q. What preliminary biological activities have been reported for benzothiazole derivatives like this compound?
- Methodological Answer :
- In vivo screening : Analgesic and anti-inflammatory activities are assessed using carrageenan-induced edema (for inflammation) and acetic acid writhing tests (for pain). Compounds with EC₅₀ values < 50 µM are prioritized .
- Antimicrobial assays : Disk diffusion or microdilution methods against Candida or Staphylococcus species reveal moderate activity (MIC: 32–64 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at C-2 or C-7) influence the bioactivity of benzothiazole derivatives?
- Methodological Answer :
- SAR Studies :
- Electron-withdrawing groups (Cl, F) : Enhance metabolic stability and receptor binding affinity. For example, 7-chloro substitution increases anti-inflammatory potency by 40% compared to unsubstituted analogs .
- Methoxy groups : Improve solubility but may reduce CNS penetration due to increased polarity .
- Data Table :
| Derivative | Substitution | IC₅₀ (Anti-inflammatory, µM) | LogP |
|---|---|---|---|
| 2-Chloro-7-methoxy | Cl, OCH₃ | 12.5 | 2.8 |
| 2-Amino-7-chloro | NH₂, Cl | 28.7 | 1.5 |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Analytical Validation :
- HPLC purity checks : Ensure >95% compound purity to exclude impurities as confounding factors .
- Dose-response standardization : Use fixed protocols (e.g., 24-hour incubation for cytotoxicity assays) to minimize variability .
- Statistical tools : Multivariate regression identifies covariates (e.g., cell line heterogeneity, solvent effects) contributing to discrepancies .
Q. What mechanistic insights exist for the role of the thiazole ring in drug-target interactions?
- Methodological Answer :
- Computational modeling : DFT calculations reveal the thiazole’s electron-deficient π-system facilitates interactions with kinases (e.g., EGFR) via π-π stacking (binding energy: −8.2 kcal/mol) .
- Enzymatic assays : Thiazole derivatives inhibit COX-2 by forming hydrogen bonds with Arg120 and Tyr355 (Ki: 0.8–1.2 µM) .
Q. What advanced techniques are used to study the biosynthesis of thiazole-containing compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
